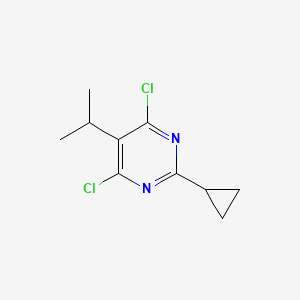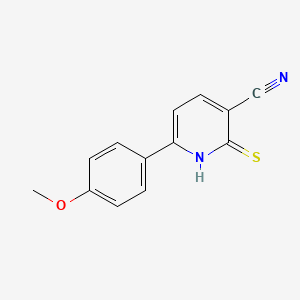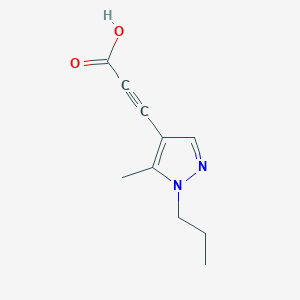
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethynylmagnesium bromide, followed by oxidation to yield the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)propiolic acid
- 3-(5-Methyl-1-ethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(5-Methyl-1-butyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
3-(5-Methyl-1-propyl-1H-pyrazol-4-yl)propiolic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the propyl group at the 1-position and the methyl group at the 5-position of the pyrazole ring distinguishes it from other similar compounds. This unique structure can lead to different biological activities and chemical properties .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(5-methyl-1-propylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-12-8(2)9(7-11-12)4-5-10(13)14/h7H,3,6H2,1-2H3,(H,13,14) |
Clé InChI |
DQVXVQZKQBEPIW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C(C=N1)C#CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


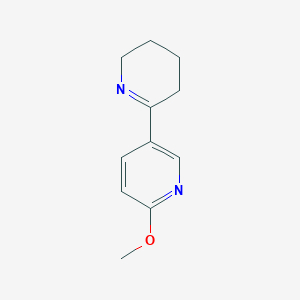
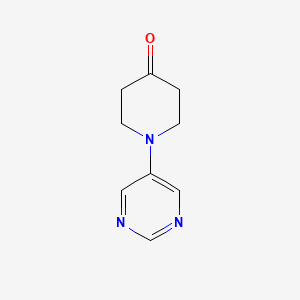


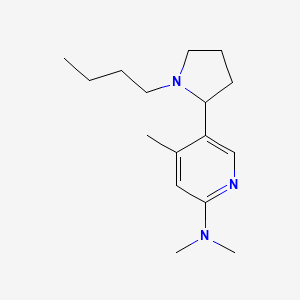
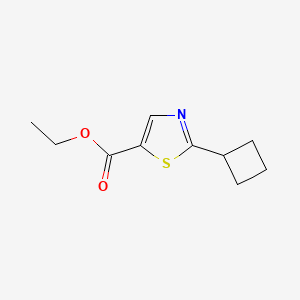
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

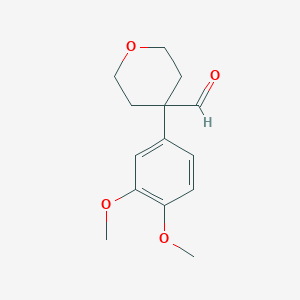
![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
